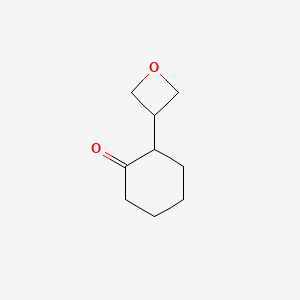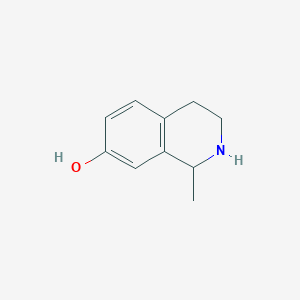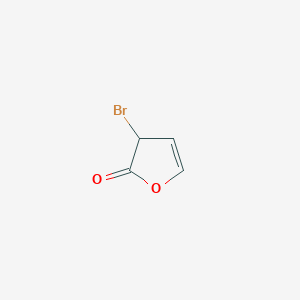![molecular formula C9H17NO B11919276 8-Methyl-9-oxa-6-azaspiro[4.5]decane](/img/structure/B11919276.png)
8-Methyl-9-oxa-6-azaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methyl-9-oxa-6-azaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-9-oxa-6-azaspiro[4.5]decane can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction typically requires the presence of a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-9-oxa-6-azaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
8-Methyl-9-oxa-6-azaspiro[4.5]decane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methyl-9-oxa-6-azaspiro[4.5]decane involves its interaction with specific molecular targets. The nitrogen atom in the spirocyclic ring can act as a nucleophile, participating in various biochemical pathways. Additionally, the compound’s unique structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
8-Oxa-2-azaspiro[4.5]decane: Similar in structure but with different substituents.
1-Oxa-9-azaspiro[5.5]undecane: Contains a larger ring system with similar functional groups.
Uniqueness
8-Methyl-9-oxa-6-azaspiro[4.5]decane is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
8-methyl-9-oxa-6-azaspiro[4.5]decane |
InChI |
InChI=1S/C9H17NO/c1-8-6-10-9(7-11-8)4-2-3-5-9/h8,10H,2-7H2,1H3 |
InChI Key |
FDQPUYJWXFDDEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2(CCCC2)CO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




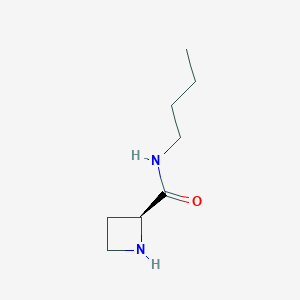
![3-Isopropylimidazo[1,2-A]pyridine](/img/structure/B11919221.png)

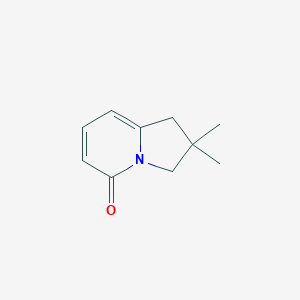
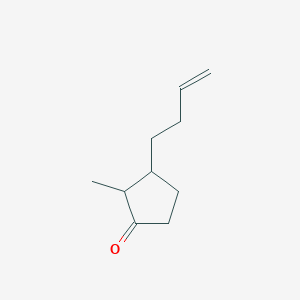


![7-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11919253.png)
![2,3-Dihydroimidazo[1,2-a]pyridine-8-carboxamide](/img/structure/B11919265.png)
